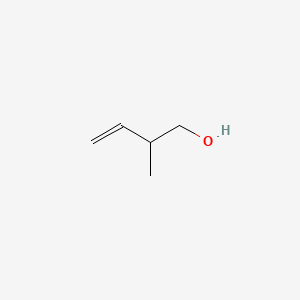

2-メチル-3-ブテン-1-オール

概要

説明

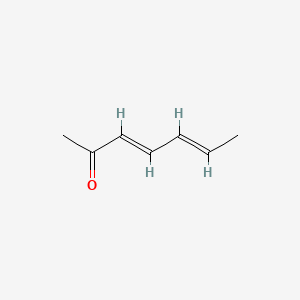

2-Methyl-3-buten-1-ol, also known as Prenol, is a natural alcohol and one of the simplest terpenoids . It is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It has a fruity odor and is used occasionally in perfumery .

Synthesis Analysis

Prenol is produced industrially by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol (3-methyl-3-buten-1-ol) .

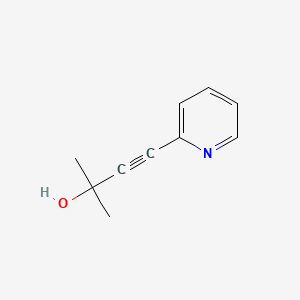

Molecular Structure Analysis

The molecular formula of 2-Methyl-3-buten-1-ol is C5H10O . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 .

Chemical Reactions Analysis

In the vacuum ultraviolet (VUV) photochemistry of 2-Methyl-3-buten-1-ol, the photoionization and dissociation processes have been studied . The reaction of 2-Methyl-3-buten-1-ol with nitrosocarbonyl benzene yields 5-hydroxy-isoxazolidines .

Physical And Chemical Properties Analysis

2-Methyl-3-buten-1-ol is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It has a fruity odor . The molecular weight is 86.1323 .

科学的研究の応用

熱分解および酸化研究

この化合物は、熱分解と酸化の試験および動力学モデル研究に使用されてきました . ヒドロキシル基に対してβ位とγ位にC=C二重結合を持つ不飽和アルコールの反応性は、まだ十分に解明されていません。 3-メチル-2-ブテン-1-オール(プレノール)の熱分解と酸化が研究されています .

香料成分

2-メチル-3-ブテン-1-オールは、香料成分として一般的に使用されています . その独特の香りから、香料業界で使用されています。

5-ヒドロキシ-イソキサゾリジンの合成

この化合物は、ニトロソカルボニルベンゼンと反応して、5-ヒドロキシ-イソキサゾリジンを生成します . この反応は、有機化学の分野で重要です。

ウンベラクトンの不斉全合成

2-メチル-3-ブテン-1-オールは、シャープレス不斉エポキシ化反応を用いた®-(+)-および(S)-(-)-ウンベラクトンの不斉全合成において、出発試薬として使用されてきました . これは、複雑な有機化合物の合成におけるその重要性を示しています。

カルボン酸の保護

この化合物は、カルボン酸を3-メチル-2-ブテン-1-イル(プレニル)エステルとして保護するための試薬として使用されます . これは、不要な反応を防ぐために、有機合成で一般的に用いられる手法です。

反応性研究

2-メチル-3-ブテン-1-オールと塩素原子の反応性を理解するために、研究が行われています . これは、この化合物の基本的な化学的性質を理解するのに役立ちます。

Safety and Hazards

将来の方向性

While specific future directions for 2-Methyl-3-buten-1-ol are not mentioned in the search results, it is worth noting that it is a biogenic volatile organic compound (BVOC) and has a large percentage of emission into the atmosphere . The vacuum ultraviolet (VUV) photochemistry of BVOCs is of great importance for atmospheric chemistry .

特性

IUPAC Name |

2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOATMUHKIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863410 | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4516-90-9 | |

| Record name | 2-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4516-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-buten-1-ol, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

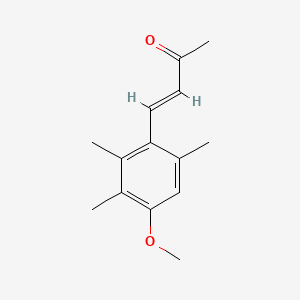

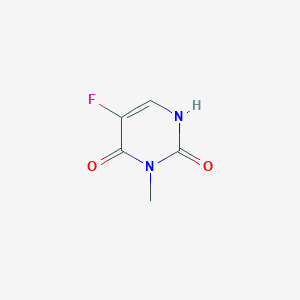

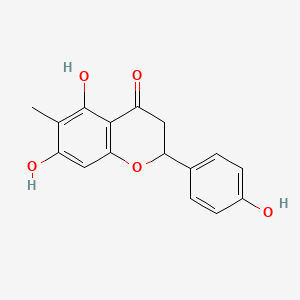

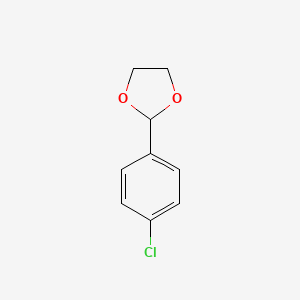

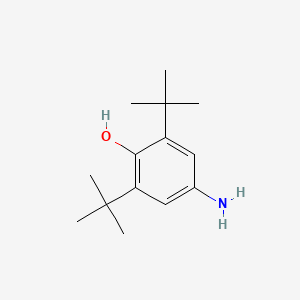

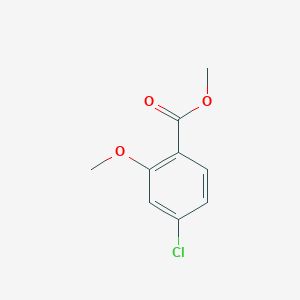

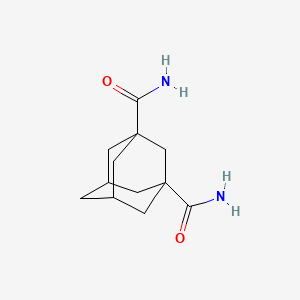

Feasible Synthetic Routes

Q & A

Q1: How is 2-Methyl-3-buten-1-ol used in organic synthesis?

A: 2-Methyl-3-buten-1-ol serves as a valuable building block in organic synthesis. For example, it can be readily converted into allyl β-iodoethers using crystalline iodine and clinoptilolite (NaK)4CaAl6Ci30O72. [] These iodinated derivatives can then be further transformed into substituted 1,4-dioxanes in the presence of heteropolyacids. []

Q2: Can 2-Methyl-3-buten-1-ol participate in cross-metathesis reactions?

A: Yes, the methyl malonate ester of 2-methyl-3-buten-1-ol can efficiently undergo cross-metathesis reactions with various methallylic esters using the second-generation Grubbs catalyst. [] This reaction produces trisubstituted olefins, with yields and stereoselectivity (E/Z isomers) influenced by the substituents on both the 2-methyl-3-buten-1-ol derivative and the methallylic ester. []

Q3: Are there any studies on the atmospheric fate of isoprene and its reaction with OH radicals?

A: Yes, the reaction of isoprene with OH radicals in the atmosphere is a significant research area. One study employed quantum chemical calculations to investigate the formation of highly oxidized second-generation products from this reaction. [] Understanding the atmospheric fate of isoprene is crucial due to its role in air quality and climate change.

Q4: Has 2-Methyl-3-buten-1-ol been used in the study of homoallylic alcohol diastereomers?

A: While not directly used, 2-Methyl-3-buten-1-ol's structural isomer, crotyl bromide, plays a key role in synthesizing homoallylic alcohols. Researchers synthesized indium nanoparticles (InNPs) and used them to catalyze the allylation of ortho-substituted benzaldehydes with crotyl bromide. [] This reaction resulted in homoallylic alcohols with varying syn/anti diastereomeric ratios, prompting further investigation into their structural characterization using computational and NMR methodologies. []

Q5: Are there any ecological studies involving compounds derived from 2-Methyl-3-buten-1-ol?

A: Research indicates that linoleic acid, a fatty acid, can stimulate the production of semiochemicals by fungal symbionts of bark beetles. [] While the specific involvement of 2-Methyl-3-buten-1-ol is not mentioned, this highlights the ecological relevance of compounds within a similar chemical space. Further research exploring the potential role of 2-Methyl-3-buten-1-ol derivatives in bark beetle-fungus symbiosis would be interesting.

Q6: How is 2-Methyl-3-buten-1-ol relevant to monitoring pine wilt disease?

A: While not directly stated, the use of semiochemical-baited traps is a common method to monitor the pinewood nematode (PWN), Bursaphelenchus xylophilus, which causes pine wilt disease. [] Further research could explore if 2-Methyl-3-buten-1-ol derivatives, given their potential role in bark beetle ecology, could be used as attractants or repellants in these traps for improved monitoring and control of this devastating disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。